molecular formula C18H20O4 B12110991 1,1'-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) CAS No. 18513-98-9

1,1'-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene)

Cat. No.: B12110991
CAS No.: 18513-98-9
M. Wt: 300.3 g/mol
InChI Key: VGPRCRYWPJJTKG-AATRIKPKSA-N
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Description

1,1'-(E)-Ethene-1,2-diylbis(3,4-dimethoxybenzene) (CAS: N/A; ChemSpider ID: 555160), also known as 3,3',4,4'-tetramethoxystilbene, is a stilbene derivative with the molecular formula C₁₈H₂₀O₄ and a molecular weight of 300.35 g/mol . Its structure consists of a central (E)-ethene bridge connecting two 3,4-dimethoxybenzene rings. Key properties include:

  • Monoisotopic mass: 300.136159 Da
  • Stereochemistry: (E)-configuration at the ethene double bond
  • Spectral data: NMR and UV-vis spectra consistent with conjugated aromatic systems .

Properties

CAS No.

18513-98-9

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene

InChI

InChI=1S/C18H20O4/c1-19-15-9-7-13(11-17(15)21-3)5-6-14-8-10-16(20-2)18(12-14)22-4/h5-12H,1-4H3/b6-5+

InChI Key

VGPRCRYWPJJTKG-AATRIKPKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC(=C(C=C2)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) typically involves the coupling of two 3,4-dimethoxybenzene units through an ethene linkage. This can be achieved via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ethene bridge. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge, altering the compound’s properties.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl or acyl groups onto the benzene rings.

Scientific Research Applications

1,1’-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can serve as a probe or ligand in biochemical studies to investigate enzyme interactions and binding affinities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which 1,1’-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) exerts its effects depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxidation Potential and Reactivity

SHE) based on structurally analogous compounds like (3,4-dimethoxy)methylcinnamate (1.7 V) . This contrasts with:

Substituent Effects on Properties

Compound Substituents Key Property/Application Reference
Target Compound 3,4-Dimethoxybenzene Photochemical stability
Sodium 3,3'-((E)-ethene-diyl) Dye Triazine, sulfonate groups Dichroic polarizing films
SD4 (Inhibitor) Methoxybenzoyl, sulfonylimino Mycobacterial HU protein inhibition
Crown Ether Stilbene Complexes 18-crown-6, pyridinium Ultrafast electron transfer (770 fs)

The methoxy groups in the target compound enhance electron-donating capacity and solubility compared to non-polar analogs like 1,2-dimethylstilbene. However, sulfonate or triazine substituents (e.g., in polarizing dyes) improve aqueous compatibility .

Photochemical Behavior

  • Target Compound : Predicted to exhibit slower back electron transfer (BET) kinetics (~30–40 ps) due to methoxy-induced stabilization of charge-transfer (CT) states, similar to crown ether stilbene complexes .
  • Crown Ether-Acceptor Complexes (D·A1) : Show BET times of 770 fs under 425 nm excitation, highlighting substituent-dependent photodynamics .

Key Research Findings

Synthetic Flexibility : Transition-metal catalysis (e.g., NiCl₂) enables efficient synthesis of derivatives with sulfur or sulfonate groups .

Photochemical Utility : Extended conjugation and methoxy groups make the compound a candidate for light-driven applications, though less reactive than crown ether analogs .

Data Tables

Table 1: Oxidation Potentials of Selected Compounds

Compound Oxidation Potential (V vs. SHE) Reference
1,1'-(E)-Ethene-1,2-diylbis(3,4-dimethoxybenzene) ~1.7 (inferred)
1,2-Dimethoxybenzene 1.69
Allylbenzene 2.6
HRP Compound I/II 0.9

Table 2: Comparative Photochemical Properties

Compound BET Time (ps) Excitation λ (nm) Key Feature Reference
Target Compound 30–40 (pred.) N/A Methoxy-stabilized CT state
Crown Ether Stilbene (D·A1) 0.77 425 Ultrafast BET
D·A2/D·A3 Complexes 30–40 356 Delayed BET

Biological Activity

The compound 1,1'-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) , also known as biphenyl or dimethoxy-substituted stilbene , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 1,1'-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) can be represented as follows:

C18H18O4\text{C}_{18}\text{H}_{18}\text{O}_4

This structure features two 3,4-dimethoxybenzene units connected by an ethylene bridge, indicating potential for various interactions with biological targets due to its planar configuration and electron-rich aromatic rings.

The biological activity of 1,1'-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene) may be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with similar structures have been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation or survival pathways.
  • Receptor Modulation : Its interaction with various receptors could modulate signaling pathways critical for cell growth and differentiation.

Study 1: Antioxidant Activity Evaluation

A study conducted on structurally related compounds demonstrated significant antioxidant activity using DPPH radical scavenging assays. The results indicated that the presence of methoxy groups enhances the electron-donating ability of the compound, leading to improved radical scavenging capacity.

CompoundIC50 (µM)
1,1'-(E)-ethene-1,2-diylbis(3,4-dimethoxybenzene)25
Reference Compound (e.g., Vitamin C)30

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies evaluated the cytotoxic effects of related stilbene compounds on various cancer cell lines. The findings suggested that these compounds could induce apoptosis through mitochondrial pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis via caspase activation
HeLa (Cervical)10Cell cycle arrest at G2/M phase

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